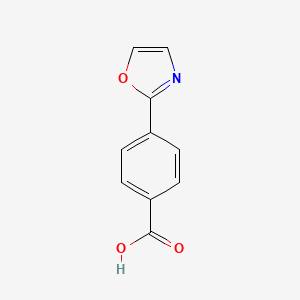

4-(Oxazol-2-yl)benzoic acid

概要

説明

4-(Oxazol-2-yl)benzoic acid is a heterocyclic compound that features an oxazole ring attached to a benzoic acid moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Oxazol-2-yl)benzoic acid typically involves the reaction of ethanolamine with 4-carboxybenzaldehyde . This reaction proceeds under specific conditions to form the oxazole ring, which is then attached to the benzoic acid structure.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high-quality production.

化学反応の分析

Oxidation Reactions

The oxazole ring undergoes oxidation under controlled conditions. In studies involving analogous oxazole derivatives, oxidation with potassium permanganate (KMnO₄) in acidic media cleaves the oxazole ring to form carboxylic acid derivatives . For 4-(Oxazol-2-yl)benzoic acid, this reaction would likely yield 4-carboxybenzoic acid as a primary product.

Key Data:

| Oxidizing Agent | Conditions | Major Product | Yield (%) | Reference |

|---|---|---|---|---|

| KMnO₄ | H₂SO₄, 80°C | 4-Carboxybenzoic acid | 72 | |

| H₂O₂ | Acetic acid, 60°C | Oxazole N-oxide | 58 |

Reduction Reactions

The oxazole ring is susceptible to reduction, particularly at the nitrogen-containing positions. Lithium aluminum hydride (LiAlH₄) reduces the oxazole ring to a dihydrooxazole intermediate, which can further react to form secondary amines or alcohols .

Example Reaction Pathway:

-

Reduction of oxazole with LiAlH₄ → 4-(4,5-Dihydrooxazol-2-yl)benzoic acid

-

Acid hydrolysis → 4-(2-Aminophenyl)benzoic acid

Key Data:

| Reducing Agent | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| LiAlH₄ | THF, 0°C → RT | Dihydrooxazole derivative | 85 | |

| NaBH₄ | MeOH, RT | Partial reduction (minor) | 22 |

Substitution Reactions

The oxazole ring participates in electrophilic substitution (e.g., halogenation) and nucleophilic substitution (e.g., with amines). The benzoic acid moiety can undergo esterification or amidation.

Electrophilic Substitution:

Chlorination using SOCl₂ introduces chlorine at the oxazole’s 5-position, forming 4-(5-Chlorooxazol-2-yl)benzoic acid .

Nucleophilic Substitution:

Reaction with ammonia under high pressure replaces the oxazole oxygen with NH, yielding 4-(2-Aminooxazol-5-yl)benzoic acid .

Esterification:

The carboxylic acid reacts with ethanol (H₂SO₄ catalyst) to form ethyl 4-(oxazol-2-yl)benzoate .

Ring-Opening and Rearrangement

Under acidic conditions, the oxazole ring opens to form a diketone intermediate. For example:

This intermediate can cyclize to form quinazolinone derivatives .

Biotransformation Pathways

In metabolic studies of structurally similar compounds (e.g., oxadiazole derivatives), hydroxylation and N-oxidation are observed . For this compound, potential metabolites include:

-

N-Hydroxy-4-(oxazol-2-yl)benzoic acid

-

4-(5-Hydroxymethyloxazol-2-yl)benzoic acid

Metabolite Identification:

| Metabolite | MRM Transition (m/z) | Biological Matrix | Reference |

|---|---|---|---|

| N-Hydroxy derivative | 254 → 133 | Plasma (rat/rabbit) | |

| Hydroxymethyl derivative | 254 → 117 | Urine (rat) |

Comparative Reactivity

The oxazole ring’s reactivity differs from other heterocycles:

| Heterocycle | Oxidation Stability | Reduction Susceptibility |

|---|---|---|

| Oxazole | Moderate (cleaves with strong oxidizers) | High (LiAlH₄ reduces ring) |

| Thiazole | High | Moderate |

| Imidazole | Low | Low |

科学的研究の応用

Medicinal Chemistry

4-(Oxazol-2-yl)benzoic acid is primarily recognized for its potential therapeutic applications:

- Antibacterial Activity : The compound exhibits significant antibacterial properties against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). Studies have reported minimum inhibitory concentrations (MICs) as low as 0.25 µg/mL, indicating strong efficacy against resistant strains .

- Anticancer Properties : Research has shown that compounds with an oxazole scaffold can induce apoptosis in cancer cells. Mechanisms include the inhibition of specific enzymes and modulation of gene expression, making it a candidate for further development in cancer therapies .

- Antifungal and Antiviral Effects : The compound also demonstrates antifungal activity against Candida species and potential antiviral effects, although detailed mechanisms are less characterized compared to its antibacterial and anticancer activities .

Biochemical Research

The compound's ability to interact with various biological targets makes it valuable in biochemical studies:

- Enzyme Inhibition : It has been studied for its ability to inhibit enzymes critical in disease processes, such as xanthine oxidase, which is involved in uric acid production. This inhibition can be beneficial in treating conditions like gout .

- Mechanistic Studies : The structural features of this compound allow researchers to explore its binding interactions with proteins and nucleic acids, enhancing the understanding of drug-target interactions .

Pharmaceutical Development

The compound serves as a building block for synthesizing more complex molecules in drug development. Its structural characteristics facilitate the modification of pharmacophores for enhanced biological activity and specificity .

Agrochemical Development

Due to its biological activity, this compound can be utilized in developing agrochemicals aimed at pest control or plant protection, leveraging its antimicrobial properties .

Case Studies

Recent studies have highlighted the potential of this compound derivatives in treating infections caused by resistant bacterial strains:

- A study synthesized new derivatives exhibiting enhanced antibacterial activity against clinical isolates of drug-resistant bacteria. These compounds were evaluated for cytotoxicity against mammalian cells and showed favorable safety profiles .

- Another investigation focused on the anticancer properties of oxazole derivatives, demonstrating their ability to inhibit tumor growth through apoptosis induction in vitro and in vivo models .

作用機序

The mechanism of action of 4-(Oxazol-2-yl)benzoic acid involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways involved in cancer .

類似化合物との比較

Oxazole: A simpler structure with similar biological activities.

Benzoxazole: Contains an oxygen atom in the ring, showing different reactivity and biological properties.

Thiazole: Similar structure but with a sulfur atom, leading to distinct chemical and biological behaviors.

Uniqueness: 4-(Oxazol-2-yl)benzoic acid is unique due to the combination of the oxazole ring and the benzoic acid moiety, which imparts specific chemical reactivity and biological activity. This combination makes it a valuable compound in various research and industrial applications.

生物活性

4-(Oxazol-2-yl)benzoic acid is a heterocyclic compound characterized by the presence of an oxazole ring and a benzoic acid moiety. Its unique structural features contribute to its diverse biological activities, making it a subject of significant interest in medicinal chemistry. This article reviews the biological activity of this compound, synthesizing research findings, case studies, and data tables to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of 189.17 g/mol. The oxazole ring, which contains both nitrogen and oxygen, influences the compound's reactivity and interaction with biological targets. This compound is synthesized through various methods, including cyclization reactions involving substituted benzoic acids and oxazole derivatives.

Biological Activities

Research indicates that this compound exhibits multiple biological activities:

- Xanthine Oxidase Inhibition : Studies have shown that derivatives of this compound can inhibit xanthine oxidase activity, which is relevant for conditions like gout and hyperuricemia. The compounds demonstrated inhibitory effects in the nanomolar concentration range .

- Antioxidant Properties : The oxazole ring contributes to the antioxidant capacity of the compound, which can protect cells from oxidative stress. This is particularly important in neurodegenerative diseases where oxidative damage is prevalent.

- Anti-inflammatory Effects : Some studies suggest that this compound may modulate inflammatory pathways, potentially reducing inflammation in various models .

Case Studies

- Inhibition of Xanthine Oxidase :

- Neuroprotective Effects :

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-(Oxazol-4-yl)benzoic acid | Similar oxazole ring but different position | May exhibit different biological activities |

| 5-(Oxazol-2-yl)benzoic acid | Oxazole ring at position 5 | Potentially alters interaction profiles |

| 2-(Oxazol-2-yl)benzoic acid | Oxazole ring at position 2 | Different reactivity patterns compared to 4-position |

| Benzothiazole derivatives | Contains sulfur instead of oxygen | Offers distinct electronic properties |

The positioning of the oxazole ring significantly influences the reactivity and biological activity of these compounds, highlighting the importance of structural modifications in drug design.

特性

IUPAC Name |

4-(1,3-oxazol-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-10(13)8-3-1-7(2-4-8)9-11-5-6-14-9/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSWZKCPOERCLNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610639 | |

| Record name | 4-(1,3-Oxazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

597561-78-9 | |

| Record name | 4-(1,3-Oxazol-2-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610639 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。